N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a methyl group at position 6, linked via an amide bond to an isoxazole-5-carboxamide scaffold. The tertiary amine side chain incorporates a morpholinopropyl group, and the hydrochloride salt enhances aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S.ClH/c1-14-3-4-15-17(13-14)27-19(21-15)23(18(24)16-5-6-20-26-16)8-2-7-22-9-11-25-12-10-22;/h3-6,13H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPCDXNVSNYDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the isoxazole ring through cyclization reactions. The morpholinopropyl group is then attached via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzo[d]thiazole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Pharmacological Implications
Benzothiazole vs. Thiadiazole/Thiazole Cores :
Benzothiazole derivatives are associated with antitumor and antimicrobial activities due to their planar aromatic structure, which facilitates intercalation or enzyme inhibition. In contrast, thiadiazole-containing analogs (e.g., Analog 2) are frequently employed in antibiotics (e.g., cephalosporins) for their electron-deficient rings, enhancing bacterial cell wall disruption .Hydrochloride Salt vs. Carboxylate/Carboxylic Acid :
The hydrochloride salt likely enhances solubility in polar solvents relative to Analog 2’s carboxylic acid, which may require formulation adjustments for bioavailability.
Bioactivity Data (Inferred)
While direct activity data for the target compound is unavailable, structural parallels to reported analogs allow preliminary insights:
- Antimicrobial Potency : Analog 2’s thiadiazolethio group correlates with β-lactamase resistance in cephalosporins. The target compound’s benzothiazole core may offer broader-spectrum activity but lower specificity .
- Kinase Inhibition : Isoxazole carboxamides in the target compound resemble ATP-competitive kinase inhibitors. Analog 1’s ureido group, however, is more typical of protease-targeted agents .
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride, a compound with the CAS number 1216621-89-4, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 446.0 g/mol. The structure includes a benzo[d]thiazole moiety and an isoxazole ring, which are known to contribute to biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1216621-89-4 |
| Molecular Formula | C23H28ClN3O2S |
| Molecular Weight | 446.0 g/mol |
| Solubility | Not specified |
| Melting Point | Not available |
Sirtuin Modulation
Sirtuins are NAD+-dependent deacetylases involved in cellular metabolism and stress responses. Compounds targeting sirtuins have been explored for their therapeutic potential in metabolic disorders and cancer . Virtual screening studies indicate that similar compounds could act as selective sirtuin inhibitors, enhancing their relevance in drug discovery.
Neuroprotective Effects
The compound's morpholine component suggests potential neuroprotective properties. Morpholine derivatives are known for their ability to cross the blood-brain barrier, making them candidates for treating neurodegenerative diseases . This aspect warrants further investigation into the neuroprotective effects of this compound.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial activity of benzothiazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml against various pathogens, indicating a promising spectrum of activity .
- Sirtuin Inhibition : Another investigation highlighted the development of small-molecule inhibitors targeting sirtuins, with some exhibiting micromolar potency and specificity towards SIRT2 . Although direct studies on our compound are lacking, its structural similarity suggests it could exhibit comparable activity.
- Neuroprotective Potential : Research into morpholine-based compounds has shown promise in neuroprotection through modulation of neurotransmitter systems . Further studies would be necessary to confirm if this compound shares similar protective qualities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
